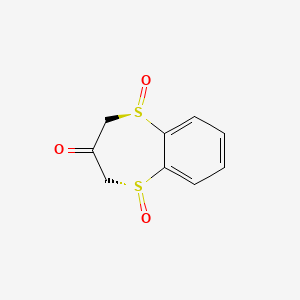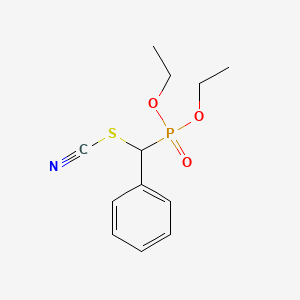![molecular formula C12H24N6O2 B12547707 Guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]- CAS No. 160886-50-0](/img/structure/B12547707.png)
Guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]- is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its guanidine group attached to a piperazine ring, which is further linked to an aminobutyl chain. It has garnered attention due to its unique chemical properties and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]- typically involves a multi-step process. One common method includes the treatment of N-Boc-1,4-butanediamine with cyanamide to generate N-Boc-protected agmatine, followed by deprotection with trifluoroacetic acid (TFA) to yield the desired compound . This method ensures the structural integrity and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the compound.
化学反应分析
Types of Reactions
Guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
科学研究应用
Guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]- involves its interaction with various molecular targets and pathways. It has been shown to modulate neurotransmitter systems, ion channels, nitric oxide synthesis, and polyamine metabolism . These interactions contribute to its therapeutic effects, such as regulating heart rate and blood pressure.
相似化合物的比较
Similar Compounds
Agmatine: A naturally occurring compound with similar structure and properties.
1-(4-Aminobutyl)guanidine: Another related compound with comparable biological activities.
Uniqueness
Guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]- is unique due to its specific structural features and the presence of both guanidine and piperazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
160886-50-0 |
|---|---|
分子式 |
C12H24N6O2 |
分子量 |
284.36 g/mol |
IUPAC 名称 |
2-[3-[5-(4-aminobutyl)-3,6-dioxopiperazin-2-yl]propyl]guanidine |
InChI |
InChI=1S/C12H24N6O2/c13-6-2-1-4-8-10(19)18-9(11(20)17-8)5-3-7-16-12(14)15/h8-9H,1-7,13H2,(H,17,20)(H,18,19)(H4,14,15,16) |
InChI 键 |
JDPFTDBPJMLYNK-UHFFFAOYSA-N |
规范 SMILES |
C(CCN)CC1C(=O)NC(C(=O)N1)CCCN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethyl-3-[(propan-2-yl)oxy]pyrazine](/img/structure/B12547626.png)
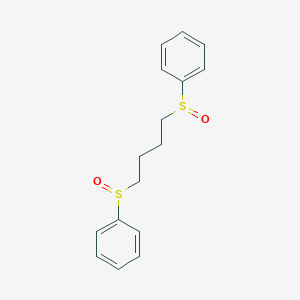
![(2R)-4-Benzyl-2-[bromo(phenyl)methyl]morpholine](/img/structure/B12547637.png)
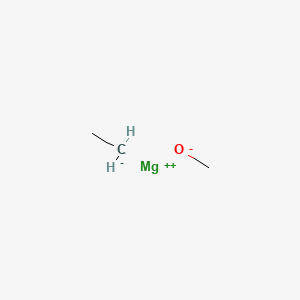
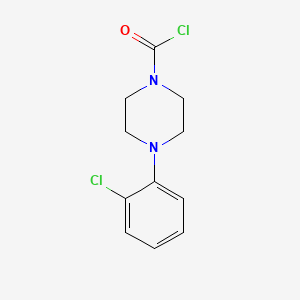

![4,7-Bis[2-(4-tert-butylphenyl)ethenyl]-2,1,3-benzothiadiazole](/img/structure/B12547653.png)
![2-[(Phenylsulfanyl)methyl]-3-propyloxirane](/img/structure/B12547658.png)
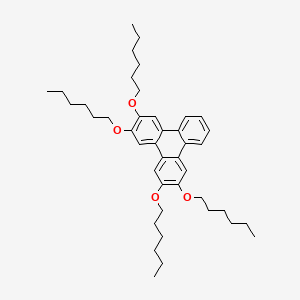
![2-[2-Fluoro-2-(4-iodophenyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12547665.png)
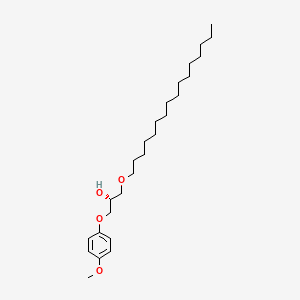
![3-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B12547670.png)
